Oxidative Rancidity Protection: Dihydroxymaleic Acid vs. Ascorbic Acid in Frozen Fish
Dihydroxymaleic acid (DHMA) exhibits significantly weaker antioxidant efficacy compared to the cyclic enediol L-ascorbic acid under frozen storage conditions. In a comparative study, DHMA provided 'comparatively poor protection' against oxidative rancidity in frozen dressed fish, whereas L-ascorbic acid afforded satisfactory protection for up to 5-6 months at equimolar concentration (0.00568 M) [1].
| Evidence Dimension | Antioxidant Efficacy (Protection Duration) |
|---|---|
| Target Compound Data | 0.84% (0.00568 M); 'comparatively poor protection' (effectively 0 months protection) |
| Comparator Or Baseline | L-Ascorbic Acid: 1.0% (0.00568 M); protection for 5-6 months |
| Quantified Difference | L-Ascorbic Acid provided ≥5 months protection vs. DHMA providing negligible protection at equimolar dose. |
| Conditions | Frozen whole dressed fish model; oxidative rancidity assessment; equimolar concentration (0.00568 M) |
Why This Matters
This negative data differentiates DHMA from commercial antioxidants, guiding users to select it specifically as a redox probe rather than a food preservative.
- [1] Khan MMR. Antioxidant glazes for whole dressed fish. M.Sc. Thesis, University of British Columbia, 1948. View Source
